Cyclapolin 9

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Cyclapolin 9 is a natural product isolated from the fungus Aspergillus clavatus. Research has shown it possesses inhibitory activity against Polo-like kinase 1 (PLK1) []. PLK1 is a critical enzyme involved in cell division and mitosis []. Due to this specific action, Cyclapolin 9 has become a valuable tool for researchers studying cell cycle regulation and potential cancer therapies.

Cell Cycle Research

By inhibiting PLK1, Cyclapolin 9 can arrest cells at specific stages of the cell cycle. This allows researchers to study the intricate processes involved in cell division, mitosis, and chromosome segregation [, ]. This knowledge is essential for understanding how healthy cells function and how uncontrolled cell division can lead to diseases like cancer.

Cancer Research

Dysregulation of the cell cycle is a hallmark of cancer. Because Cyclapolin 9 targets PLK1, a key cell cycle regulator, it has been investigated as a potential anti-cancer agent []. Studies have shown that Cyclapolin 9 can induce cell death in various cancer cell lines []. Further research is needed to determine the effectiveness and safety of Cyclapolin 9 as a cancer therapeutic.

Cyclapolin 9 is a small molecule inhibitor primarily targeting the enzyme Polo-like kinase 1 (PLK1). This compound has gained attention due to its potential in modulating various cellular processes, particularly those related to cell cycle regulation and inflammation. PLK1 is a critical regulator of mitosis, and its overexpression is often associated with various cancers. Cyclapolin 9 has been shown to bind effectively to the ATP-binding site of PLK1, inhibiting its activity and thereby impacting downstream signaling pathways involved in cell proliferation and apoptosis .

- No specific data on the toxicity of Cyclapolin 9 is available in publicly accessible scientific databases.

- As with most research chemicals, Cyclapolin 9 should be handled with appropriate personal protective equipment (PPE) due to its unknown toxicological profile.

- Binding Reaction: Cyclapolin 9 binds to the ATP-binding site of PLK1 through non-covalent interactions, including hydrogen bonds and hydrophobic interactions.

- Inhibition Mechanism: This binding prevents ATP from associating with PLK1, effectively inhibiting its kinase activity. The inhibition alters downstream signaling pathways that are crucial for cell division and survival .

- Cellular Response: The inhibition of PLK1 by Cyclapolin 9 leads to reduced phosphorylation of target proteins involved in the cell cycle, resulting in cell cycle arrest and potential apoptosis in cancer cells .

Cyclapolin 9 exhibits significant biological activity, particularly in the context of cancer and inflammation:

- Cancer Cell Lines: Studies have demonstrated that Cyclapolin 9 can reduce cell viability in various cancer cell lines by inducing apoptosis through PLK1 inhibition .

- Inflammation: The compound has also been shown to dampen the activation of the NLRP3 inflammasome, a key player in inflammatory responses. This suggests a dual role for Cyclapolin 9 in both cancer therapy and anti-inflammatory applications .

The synthesis of Cyclapolin 9 involves several steps, typically including:

- Starting Materials: The synthesis begins with commercially available precursors that contain the necessary functional groups for cyclization.

- Cyclization Reaction: The key step involves a cyclization reaction that forms the core structure of Cyclapolin 9.

- Purification: Following synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing .

Cyclapolin 9 has several potential applications:

- Cancer Therapy: Due to its ability to inhibit PLK1, Cyclapolin 9 is being explored as a therapeutic agent for various types of cancer where PLK1 is overexpressed.

- Inflammatory Diseases: Its role in inhibiting NLRP3 inflammasome activation positions it as a candidate for treating diseases characterized by excessive inflammation, such as gout and Alzheimer's disease .

- Research Tool: Cyclapolin 9 serves as a valuable tool in research settings for studying PLK1 function and its role in cellular processes.

Interaction studies have highlighted the specificity of Cyclapolin 9 for PLK1:

- Binding Affinity: Various assays have confirmed that Cyclapolin 9 has a high binding affinity for PLK1 compared to other kinases, making it a selective inhibitor .

- Mechanistic Insights: Studies utilizing proximity-dependent biotin identification have elucidated the interaction dynamics between PLK1 and Cyclapolin 9, revealing critical insights into its mechanism of action during inflammasome activation .

Similar Compounds

Several compounds share structural or functional similarities with Cyclapolin 9. Here are some notable examples:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| BI6727 | PLK1 inhibitor | More potent but less selective |

| GSK461364 | Selective for PLK1 | Advanced clinical trials |

| Volasertib | Inhibitor of multiple kinases | Broader spectrum but higher toxicity |

| Rigosertib | Targets multiple pathways | Used in hematological malignancies |

Each of these compounds interacts with similar biological pathways but may differ significantly in selectivity, potency, and therapeutic applications.

Cyclapolin 9 stands out due to its specificity for PLK1 and its dual role in cancer therapy and inflammation modulation, making it a unique candidate among kinase inhibitors.

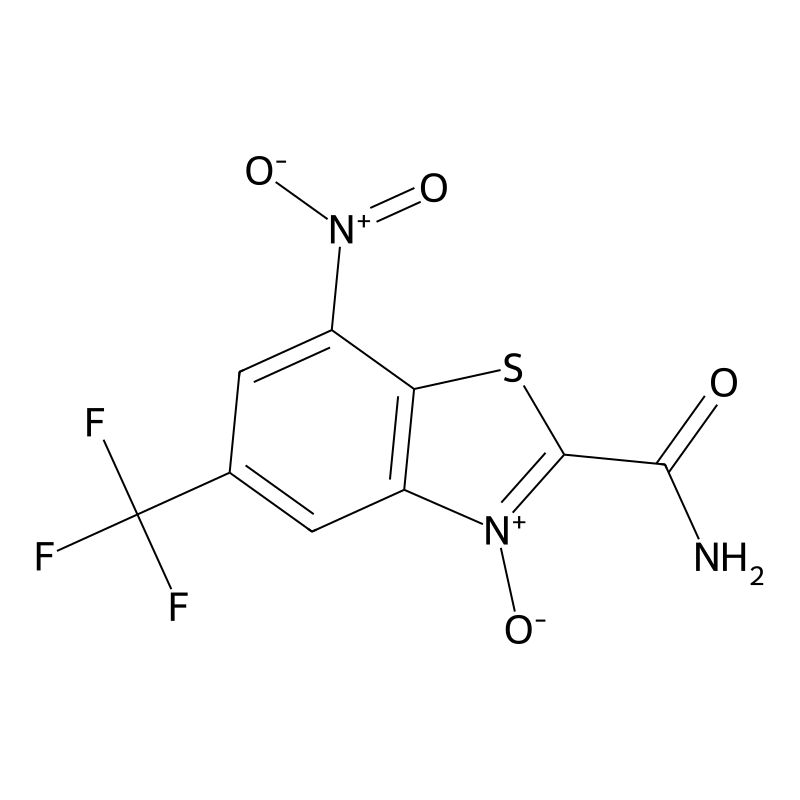

Molecular Formula (C₉H₄F₃N₃O₄S) Analysis

Cyclapolin 9 possesses the molecular formula C₉H₄F₃N₃O₄S, representing a complex benzothiazole N-oxide derivative with distinct structural features that contribute to its biological activity [1] [2]. The compound exhibits a molecular weight of 307.21 g/mol and is chemically designated as 7-nitro-5-(trifluoromethyl)-2-benzothiazolecarboxamide-3-oxide [1] [3]. This molecular architecture incorporates several pharmacologically significant functional groups, including a trifluoromethyl substituent at the 5-position, a nitro group at the 7-position, and a carboxamide functionality at the 2-position, all integrated within the benzothiazole N-oxide framework [1] [2].

The structural composition reveals nine carbon atoms forming the core benzothiazole ring system and carboxamide group, four hydrogen atoms, three highly electronegative fluorine atoms within the trifluoromethyl group, three nitrogen atoms distributed between the heterocycle, nitro group, and carboxamide, four oxygen atoms present in the N-oxide, nitro, and carboxamide functionalities, and one sulfur atom integral to the benzothiazole heterocycle [1] [2]. The compound maintains high purity standards of ≥98% as determined by high-performance liquid chromatography, ensuring reliability in biochemical applications [1] [3].

The canonical SMILES representation [O-][N+]2=C(C(N)=O)SC1=C(N+=O)C=C(C(F)(F)F)C=C12 demonstrates the complex electronic structure, with formal charges distributed across the N-oxide functionalities [2]. The InChI Key FHFLXKUKCSDMLD-UHFFFAOYSA-N provides a unique molecular identifier for database searches and computational applications [2].

Solubility Profiles in Organic Solvents

The solubility characteristics of Cyclapolin 9 reflect typical behavior of benzothiazole N-oxide derivatives, with preferential dissolution in organic solvent systems compared to aqueous media [4] [5]. In dimethyl sulfoxide, the compound demonstrates substantial solubility at concentrations of 20 mg/mL (equivalent to 65.10 mM), though requiring ultrasonic treatment at temperatures below 80°C to achieve complete dissolution [4]. This solubility profile indicates favorable compatibility with standard organic solvent systems commonly employed in biochemical assays and cellular studies.

Benzothiazole N-oxide compounds, including Cyclapolin 9, typically exhibit limited water solubility due to their hydrophobic aromatic ring systems and the presence of the trifluoromethyl group, which further reduces aqueous compatibility [5]. The compound shows general solubility in various organic solvents, consistent with the physicochemical properties observed for related benzothiazole derivatives [5]. Methanol has been identified as a suitable solvent for benzothiazole N-oxide compounds due to effective solvation of reactants, though specific solubility data for Cyclapolin 9 in methanol remains to be comprehensively characterized [5].

The storage requirements specify maintenance at -20°C in powder form, with solutions in organic solvents stable for extended periods under appropriate conditions [1] [4]. The crystalline solid appearance facilitates handling and accurate weighing for experimental applications, while the high purity ensures minimal interference from impurities in biological assays [1].

ATP-Competitive Inhibition Kinetics

IC₅₀ Determination Against PLK1 Isoforms

Cyclapolin 9 functions as a potent, selective, and ATP-competitive inhibitor of polo-like kinase 1 with an experimentally determined IC₅₀ value of 500 nM [3] [2] [4] [6]. This inhibitory potency positions Cyclapolin 9 among the effective PLK1 inhibitors, though with moderate potency compared to more advanced clinical candidates that demonstrate sub-nanomolar IC₅₀ values [7] [8]. The compound exhibits its inhibitory effects through direct competition with ATP for binding to the PLK1 active site, a mechanism confirmed through biochemical characterization studies [1] [3].

The ATP-competitive nature of Cyclapolin 9 inhibition suggests that the compound binds to the ATP-binding pocket of PLK1, preventing phosphorylation of downstream substrates [3] [9]. This mechanism of action is consistent with the majority of kinase inhibitors that target the highly conserved ATP-binding site within the kinase domain [9] [7]. The benzothiazole N-oxide structure provides the necessary molecular framework for effective binding interactions with key residues in the PLK1 ATP-binding site [10] [7].

Cyclapolin 9 belongs to the cyclapolin series of PLK1 inhibitors, which emerged from structure-guided drug discovery efforts targeting the PLK1 kinase domain [10] [7]. The benzothiazole N-oxide scaffold represents a distinct chemical class among PLK1 inhibitors, offering potential advantages in terms of selectivity and pharmacological properties compared to other structural classes [7] [8].

Selectivity Profiling Across Kinome

The selectivity profile of Cyclapolin 9 represents one of its most significant biochemical characteristics, demonstrating exceptional specificity for PLK1 with minimal or no detectable activity against other kinases tested [3] [4] [6]. This high degree of selectivity distinguishes Cyclapolin 9 from many other kinase inhibitors that typically exhibit cross-reactivity with multiple kinase targets due to the structural conservation of ATP-binding sites across the kinome [7] [11].

Experimental evidence indicates that Cyclapolin 9 is inactive against other kinases beyond PLK1, suggesting a selectivity profile that could potentially reduce off-target effects commonly associated with less selective kinase inhibitors [3] [6]. This selectivity is particularly noteworthy given the challenges inherent in developing highly selective kinase inhibitors, as the ATP-binding sites of most kinases share considerable structural similarity [7] [12].

The selective inhibition of PLK1 by Cyclapolin 9, without significant activity against PLK2 or PLK3 isoforms, indicates that despite the structural similarities among polo-like kinase family members, the compound can discriminate between these closely related targets [6]. This selectivity may arise from subtle structural differences in the ATP-binding sites of different PLK isoforms, allowing Cyclapolin 9 to achieve preferential binding to PLK1 [7] [8].

The kinome-wide selectivity of Cyclapolin 9 positions it as a valuable research tool for investigating PLK1-specific biological functions without the confounding effects of off-target kinase inhibition [3] [11]. This selectivity profile is essential for mechanistic studies aimed at understanding the specific role of PLK1 in cellular processes, particularly in the context of cell cycle regulation and cancer biology [7] [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₄F₃N₃O₄S | [1] |

| Molecular Weight (g/mol) | 307.21 | [1] |

| Chemical Name | 7-Nitro-5-(trifluoromethyl)-2-benzothiazolecarboxamide-3-oxide | [1] |

| CAS Number | 40533-25-3 | [1] |

| PubChem CID | 2779952 | [2] |

| InChI Key | FHFLXKUKCSDMLD-UHFFFAOYSA-N | [2] |

| SMILES | [O-][N+]2=C(C(N)=O)SC1=C(N+=O)C=C(C(F)(F)F)C=C12 | [2] |

| Purity | ≥98% (HPLC) | [1] |

| Storage Temperature | -20°C | [1] |

| Appearance | Crystalline solid | [1] |

| Solvent | Solubility | Notes | Source |

|---|---|---|---|

| DMSO | 20 mg/mL (65.10 mM) | Ultrasonic required (<80°C) | [4] |

| Water | Limited | Benzothiazole N-oxides typically have limited water solubility | [5] |

| Organic Solvents (General) | Soluble | Generally soluble in organic solvents | [5] |

| Kinase/Target | IC₅₀ (nM) | Selectivity | Source |

|---|---|---|---|

| PLK1 | 500 | Primary target | [3] |

| PLK2 | Not determined | Unknown | [6] |

| PLK3 | Not determined | Unknown | [6] |

| Other Kinases | Inactive | Highly selective - no activity | [3] |

The molecular architecture of polo-like kinase 1 consists of two functionally distinct domains: an amino-terminal serine/threonine kinase domain and a carboxy-terminal regulatory region known as the polo box domain [5] [6] [7]. The polo box domain serves dual regulatory functions, acting both as an autoinhibitory module that maintains kinase dormancy and as a subcellular targeting mechanism that directs the kinase to specific phosphorylated substrates [6] [8] [9].

Under physiological conditions, the polo box domain engages in intramolecular autoinhibitory interactions with the kinase domain, effectively maintaining polo-like kinase 1 in an inactive conformation [10] [9]. This regulatory mechanism ensures that kinase activity remains suppressed until appropriate activation signals are received during cell cycle progression. The polo box domain comprises two structurally similar polo box motifs, designated polo box 1 and polo box 2, which despite sharing only 12% sequence identity, adopt nearly identical three-dimensional folds consisting of six-stranded antiparallel β-sheets shielded by α-helical segments [6] [11].

Cyclapolin 9 disrupts the normal regulatory interplay between the kinase domain and polo box domain through its adenosine triphosphate-competitive inhibition mechanism [1] [2] [3]. By occupying the adenosine triphosphate binding site within the kinase domain, Cyclapolin 9 prevents the conformational changes that are essential for both catalytic activity and the dynamic regulation of domain-domain interactions [1] [2] [3]. This competitive inhibition effectively locks the kinase in an inactive state, preventing the conformational rearrangements that would normally accompany substrate binding and catalytic turnover.

The phosphopeptide binding groove located at the interface between polo box 1 and polo box 2 recognizes substrates containing the consensus motif Ser-pThr/pSer-Pro/X, where the phosphorylated threonine or serine residue makes critical contacts with His538 and Lys540 [6] [11] [12]. Under normal circumstances, substrate binding to this groove induces conformational changes that enhance kinase activity through a positive allosteric mechanism [10] [13]. However, Cyclapolin 9-mediated inhibition of the kinase domain disrupts this allosteric communication, preventing the polo box domain from transmitting activating signals back to the catalytic site.

The cryptic hydrophobic pocket within the polo box domain, involving residues Tyr417, Tyr421, Val415, and Phe482, provides additional specificity for certain protein-protein interactions [10] [14]. This pocket contributes to the selective recognition of polo-like kinase 1 substrates and regulatory partners. When Cyclapolin 9 inhibits kinase activity, the normal conformational dynamics that expose and modulate this cryptic pocket are compromised, further disrupting the precise substrate targeting mechanisms that characterize polo-like kinase 1 function.

Centrosomal Dynamics and Microtubule Nucleation Effects

Polo-like kinase 1 serves as a master regulator of centrosome maturation, orchestrating the dramatic reorganization of centrosomal architecture that occurs during mitotic entry [15] [16] [17]. This process involves the coordinated phosphorylation of multiple pericentriolar material proteins, leading to centrosome expansion and enhanced microtubule nucleating capacity [15] [16] [17]. Cyclapolin 9 inhibition fundamentally disrupts these essential centrosomal remodeling processes, resulting in profound defects in spindle assembly and chromosome segregation.

The pericentriolar material expansion process depends critically on polo-like kinase 1-mediated phosphorylation of key scaffolding proteins including pericentrin, CEP192, and CEP215 [16] [18]. Pericentrin phosphorylation at Ser1235 and Ser1241 by polo-like kinase 1 initiates a cascade of recruitment events that brings essential microtubule nucleating components to the centrosome [16]. CEP192 functions as a critical platform for organizing γ-tubulin ring complexes and facilitating their productive interaction with centrosomal microtubules [19] [16]. When Cyclapolin 9 inhibits polo-like kinase 1 activity, these phosphorylation events fail to occur, preventing the recruitment of γ-tubulin complexes and other microtubule nucleating machinery to centrosomes [15] [16].

Microtubule nucleation capacity represents a separable function from pericentriolar material expansion, as demonstrated through studies showing that polo-like kinase 1 independently controls the generation of γ-tubulin docking sites [15] [20]. The SPD-5 protein serves as a key substrate whose amino-terminal region, when phosphorylated by polo-like kinase 1, creates specific binding sites for γ-tubulin ring complexes [15]. Cyclapolin 9 treatment prevents this phosphorylation-dependent generation of γ-tubulin docking sites, leading to severely compromised microtubule nucleation even when pericentriolar material expansion proceeds normally [15].

Centrosome separation, another critical polo-like kinase 1-dependent process, requires the dissolution of proteinaceous linkages that hold duplicated centrioles together [21] [22]. CEP250, a component of the intercentriolar linkage, must be phosphorylated by polo-like kinase 1 to become a suitable substrate for separase-mediated cleavage [21]. Cyclapolin 9 inhibition blocks this priming phosphorylation, preventing separase from cleaving CEP250 and consequently inhibiting centriole separation [21]. This results in the formation of monopolar spindles with unseparated centrosomes, a hallmark cellular phenotype observed following polo-like kinase 1 inhibition [22] [23].

The microtubule organizing center reorganization process involves the coordinated action of polo-like kinase 1 with Aurora A kinase to establish functional spindle poles [19] [23]. CIP2A serves as a scaffolding protein that recruits both Aurora A and polo-like kinase 1 to centrosomes, where their activities become essential for microtubule organizing center assembly [19]. Polo-like kinase 1 phosphorylation of CIP2A at Ser904 is required for proper localization and function of this scaffolding complex [19]. Cyclapolin 9 treatment disrupts this phosphorylation event, leading to defective microtubule organizing center organization and impaired spindle assembly [19].

Centriole maturation processes also depend on polo-like kinase 1 activity for the proper assembly of distal appendages and the acquisition of microtubule anchoring capacity [23] [24]. CEP164, a key component of distal appendages, requires polo-like kinase 1-dependent phosphorylation for its stable association with centrioles [23]. In the presence of Cyclapolin 9, this maturation process is compromised, resulting in centrioles that lack proper distal appendage structures and exhibit reduced capacity for microtubule anchoring [23] [24].

Phosphatase Accessibility Modulation in Mitotic Regulation

Polo-like kinase 1 operates within complex regulatory networks that involve dynamic interactions with multiple protein phosphatases, creating sophisticated feedback loops that coordinate mitotic timing and progression [25] [26] [27]. Cyclapolin 9 inhibition disrupts these finely tuned phosphatase regulatory mechanisms, leading to altered phosphorylation landscapes and compromised cell cycle control.

CDC25C phosphatase regulation exemplifies the intricate relationship between polo-like kinase 1 and phosphatase activities [25] [28] [29]. Polo-like kinase 1 directly phosphorylates CDC25C at Ser198, promoting its nuclear translocation and activation during the G2/M transition [25]. This phosphorylation event is essential for the nuclear accumulation of active maturation promoting factor, consisting of cyclin B and CDK1, which drives cells into mitosis [25]. Cyclapolin 9 treatment prevents this critical phosphorylation event, disrupting the coordinated nuclear translocation of both CDC25C and its target cyclin B-CDK1 complex [25].

The positive feedback loop between polo-like kinase 1 and CDC25C ensures robust and irreversible commitment to mitotic entry [25] [30]. Activated CDC25C dephosphorylates and activates CDK1, which in turn phosphorylates additional polo-like kinase 1 substrates and enhances polo-like kinase 1 activity [25] [30]. When Cyclapolin 9 disrupts polo-like kinase 1 function, this positive feedback circuit is broken, preventing the establishment of the high kinase activity states required for efficient mitotic progression [25].

Protein phosphatase 6 interactions with polo-like kinase 1 reveal another layer of phosphatase regulation during mitosis [26] [27]. Polo-like kinase 1 phosphorylates and inhibits protein phosphatase 6, preventing its dephosphorylation of Aurora A kinase [26]. This regulatory mechanism ensures that Aurora A activity remains elevated throughout mitotic progression, supporting continued polo-like kinase 1 activation and centrosome function [26]. Cyclapolin 9 inhibition eliminates this protective phosphorylation of protein phosphatase 6, allowing unrestricted phosphatase activity that leads to Aurora A inactivation and subsequent mitotic defects [26].

Protein phosphatase 1 regulation involves more complex mechanisms where polo-like kinase 1 indirectly modulates phosphatase activity through substrate phosphorylation [27]. Aurora B kinase, working in concert with polo-like kinase 1, phosphorylates conserved RVxF motifs in protein phosphatase 1 regulatory subunits, disrupting holoenzyme assembly during mitosis [31] [27]. This coordinated regulation ensures that protein phosphatase 1 activity remains suppressed during critical mitotic events, preventing premature dephosphorylation of essential mitotic substrates [27]. Cyclapolin 9 treatment disrupts this coordinated kinase activity, potentially allowing inappropriate protein phosphatase 1 reactivation during mitosis [27].

Temporal regulation of phosphatase accessibility represents a critical aspect of mitotic control that depends heavily on polo-like kinase 1 activity [18] [27]. The spatiotemporal organization of kinase and phosphatase activities ensures that phosphorylation events occur in the proper sequence and at appropriate cellular locations [18]. Polo-like kinase 1 localization to centrosomes, kinetochores, and the cytokinetic apparatus brings kinase activity into proximity with relevant substrates while simultaneously modulating local phosphatase activities [18] [32]. Cyclapolin 9 inhibition not only eliminates kinase activity but also disrupts the spatial organization of these regulatory networks, leading to widespread perturbations in cellular phosphorylation status [18].

Cell cycle checkpoint regulation depends critically on the balanced activities of kinases and phosphatases, with polo-like kinase 1 serving as a key coordinator of these opposing activities [33] [34]. Checkpoint kinases such as Chk1 and Chk2 are subject to polo-like kinase 1-mediated regulation, which promotes checkpoint satisfaction and mitotic progression [33]. Polo-like kinase 1 phosphorylation of claspin and other checkpoint proteins facilitates their inactivation, allowing cells to exit DNA damage checkpoints and proceed with division [33]. Cyclapolin 9 treatment preserves checkpoint signaling by preventing these inactivating phosphorylation events, potentially contributing to the cell cycle arrest phenotypes observed in treated cells [33].